Product packaging for Cis-3-hexenyl oxy-acetaldehyde(Cat. No.:CAS No. 68133-72-2)

Cis-3-hexenyl oxy-acetaldehyde

Cat. No.: B1619688
CAS No.: 68133-72-2
M. Wt: 142.20 g/mol
InChI Key: WNAJHTHKGZCCGS-UHFFFAOYSA-N
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Description

Cis-3-hexenyl oxy-acetaldehyde (CAS No. 68133-72-2), also known as acetaldehyde ((3Z)-3-hexenyloxy)-, is an oxygenated volatile organic compound (VOC) with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol . Structurally, it consists of a cis-3-hexenol moiety linked via an ether bond to an acetaldehyde group. This compound is synthesized through the reaction of cis-3-hexenol with acetaldehyde derivatives under controlled conditions .

This compound is primarily used in perfumery and flavoring due to its green, leafy odor profile, which mimics fresh plant volatiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B1619688 Cis-3-hexenyl oxy-acetaldehyde CAS No. 68133-72-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68133-72-2

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-hex-3-enoxyacetaldehyde

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-7-10-8-6-9/h3-4,6H,2,5,7-8H2,1H3

InChI Key

WNAJHTHKGZCCGS-UHFFFAOYSA-N

SMILES

CCC=CCCOCC=O

Canonical SMILES

CCC=CCCOCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound often involves the ozonolysis of cis-3-hexenyl acetate due to its efficiency and scalability .

Scientific Research Applications

Flavoring and Fragrance Industry

Flavoring Agent:
Cis-3-hexenyl oxy-acetaldehyde is widely utilized as a flavoring agent due to its pleasant aroma. It enhances the sensory profile of various food products, including:

  • Beverages: Used in fruit juices, carbonated drinks, and dairy beverages to impart a fresh taste.
  • Confectionery: Incorporated in candies, chocolates, and baked goods.
  • Savory Foods: Added to soups and sauces to enhance flavor profiles.

Fragrance Agent:
In the fragrance industry, this compound functions as a key ingredient in perfumes and scented products. Its ability to evoke natural scents makes it suitable for:

  • Personal Care Products: Used in lotions, shampoos, and deodorants.
  • Household Products: Incorporated into air fresheners and cleaning agents to provide a fresh scent.

Recent studies have indicated that this compound may play a role in plant signaling. It is released by plants when damaged or stressed, acting as a volatile organic compound (VOC) that can attract beneficial insects such as predators of herbivorous pests. This application highlights its potential in:

  • Agricultural Practices: Used as a natural pest deterrent by attracting predatory insects.
  • Plant Defense Mechanisms: Its role in inducing reactive oxygen species (ROS) production suggests potential applications in enhancing plant resilience against pathogens .

Chemical Synthesis

This compound is involved in various chemical reactions typical of aldehydes, making it useful in synthetic organic chemistry. It can participate in:

  • Aldol Reactions: Forming larger carbon skeletons for the synthesis of complex organic molecules.
  • Acetal Formation: Reacting with alcohols to produce acetals used in various applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Flavor Enhancement

A study demonstrated that adding this compound to fruit juices significantly improved their overall flavor profile, making them more appealing to consumers. The compound's fresh aroma contributed positively to sensory evaluations conducted by trained panels.

Case Study 2: Plant Defense Mechanism

Research involving wheat seedlings exposed to this compound showed an increase in ROS production and activation of antioxidant enzymes. This response indicated enhanced defense mechanisms against fungal pathogens like Fusarium graminearum, suggesting potential agricultural benefits .

Summary Table of Applications

Application AreaSpecific UsesBenefits
FlavoringBeverages, confectionery, savory foodsEnhances taste and aroma
FragrancePersonal care products, household itemsProvides fresh scent
Biological ActivityAttracts beneficial insects for pest controlNatural pest management
Chemical SynthesisAldol reactions, acetal formationUseful in organic synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Cis-3-hexenyl oxy-acetaldehyde belongs to a broader class of C₆ and C₈ green leaf volatiles (GLVs), which include esters, acetals, and aldehydes derived from cis-3-hexenol. Below is a detailed comparison with key analogs:

Structural and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Functional Group Key Characteristics References
This compound C₈H₁₄O₂ 142.2 68133-72-2 Ether-aldehyde Green, leafy odor; used in fragrances. Stability data limited, but ether bonds generally resist hydrolysis better than esters.
Cis-3-hexenyl acetate C₈H₁₄O₂ 142.2 3681-71-8 Ester Fresh, fruity odor; hydrolyzes to cis-3-hexenol in aqueous solutions (pH-dependent). Common in floral scents and food flavoring.
Cis-3-hexenyl phenyl acetate C₁₄H₁₈O₂ 218.3 42436-07-7 Ester Floral, jasmine-like odor; higher molecular weight increases persistence in perfumes.
Acetaldehyde ethyl cis-3-hexenyl acetal C₁₀H₁₈O₂ 170.2 28069-74-1 Acetal Leafy, herbal aroma; used in cosmetics. Acetals are more stable to hydrolysis than aldehydes.
Hexyl acetate C₈H₁₆O₂ 144.2 142-92-7 Ester Sweet, fruity odor; widely used in industrial solvents and flavoring. Less "green" than cis-3-hexenyl derivatives.

Stability and Environmental Behavior

  • Hydrolysis Sensitivity: Esters like cis-3-hexenyl acetate degrade rapidly in water (t₁/₂ = hours to days), especially at neutral or alkaline pH, releasing cis-3-hexenol . In contrast, ethers (e.g., this compound) and acetals are more resistant to hydrolysis, enhancing their utility in products requiring longevity .
  • Soil Interaction: Cis-3-hexenyl hexanoate (a related ester) accumulates in Habanero peppers grown in black soil, highlighting how soil type affects volatile profiles . While this compound’s soil interactions are unstudied, its stability suggests less environmental degradation than esters.

Industrial Relevance

  • Perfumery : Cis-3-hexenyl phenyl acetate and ethyl cis-3-hexenyl acetal are prioritized for their complex, persistent scents .
  • Agriculture: Cis-3-hexenyl esters serve as biomarkers for plant stress and ripeness. For example, hexyl-3-methyl butanoate peaks in brown soil-grown peppers, influencing aroma-driven crop choices .

Biological Activity

Cis-3-hexenyl oxy-acetaldehyde, a green leaf volatile (GLV), has garnered attention for its potential biological activities, particularly in plant defense mechanisms and interactions with herbivores. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the compound's biological activity.

This compound (C8H14O2) is a compound derived from the enzymatic conversion of fatty acids, specifically through the lipoxygenase pathway. It plays a significant role in plant signaling and defense responses against pests and pathogens. The compound is structurally related to other GLVs like (Z)-3-hexenal and (Z)-3-hexenyl acetate, which are known for their roles in mediating plant responses to stress.

Research indicates that this compound is involved in several biological processes:

  • Induction of Reactive Oxygen Species (ROS) : Exposure to GLVs, including this compound, can lead to the production of ROS in plants. This oxidative burst is crucial for activating antioxidant defenses and signaling pathways associated with pathogen resistance .
  • Priming Plant Defense : this compound has been shown to prime plants for enhanced defense against pathogens such as Fusarium graminearum. Primed plants exhibit reduced fungal growth and necrotic lesions upon subsequent infection .
  • Attraction of Herbivores and Natural Enemies : The compound serves as an olfactory cue for herbivores, influencing their behavior and potentially attracting natural enemies that prey on them .

1. Wheat Defense Mechanism

A study involving wheat plants demonstrated that pre-exposure to this compound significantly improved resistance against Fusarium graminearum. The results showed:

  • 40% reduction in necrotic spikelets compared to non-primed controls.
  • Enhanced expression of jasmonic acid-dependent defense genes during necrotrophic phases of infection .

2. Metabolomic Analysis

Metabolomic approaches have revealed that exposure to GLVs like this compound induces changes in metabolic pathways related to phenylpropanoid biosynthesis. This pathway is crucial for producing secondary metabolites that contribute to plant defense mechanisms against biotic stressors .

Data Tables

Biological ActivityObservationsReferences
Induction of ROSIncreased ROS production in young wheat leaves
Enhanced Defense Against Pathogens40% fewer necrotic spikelets in primed wheat
Attraction to HerbivoresBehavioral responses observed in tea green leafhoppers
Metabolic Pathway ChangesAlterations in phenylpropanoid pathway post-exposure

Q & A

Q. Table 1. Reaction Yield Under Different Catalysts

CatalystTemperature (°C)Yield (%)Purity (GC-MS)
H₂SO₄507895%
Lipase B406592%
Zeolite607088%

For scale-up, bioprocess engineering (e.g., microbial host engineering) can enhance yield .

Analytical Characterization in Plant Volatile Studies

Q: Which analytical techniques are most effective for characterizing cis-3-hexenyl oxy-acetaldehyde in plant volatile studies? A: GC-MS coupled with electro-antennogram (EAG) detection is standard. Critical parameters:

  • Column : DB-5 or equivalent (30 m × 0.25 mm ID).
  • Temperature gradient : 40°C (2 min) → 5°C/min → 250°C.
  • Detection limit : 0.1 ppm (GC-MS), 0.01 ppm (EAG).

Q. Table 2. Key Volatile Compounds in Blueflower Buds

CompoundRelative Abundance (%)EAG Response (mV)
cis-3-Hexenyl oxy-acetaldehyde12.53.8
cis-3-Hexenyl acetate18.24.5
Linalool9.72.1

For biological activity confirmation, Y-tube olfactometer assays are used to test insect attraction/repellence .

Role in Plant-Insect Interactions

Q: How does cis-3-heexenyl oxy-acetaldehyde participate in plant-insect interactions, and what experimental designs are used to elucidate its role? A: It acts as a herbivore-induced plant volatile (HIPV) , attracting parasitoids or repelling herbivores. Experimental designs include:

  • Field assays : Paired traps with synthetic volatiles vs. controls.
  • Laboratory olfactometry : Dual-choice tests (e.g., Y-tube) for insect behavioral responses.
  • EAG dose-response curves : Quantify antennal sensitivity.

Statistical analysis : ANOVA with post-hoc Tukey tests to compare attraction rates. Contradictions in bioactivity data (e.g., attraction vs. repellence) may arise from concentration-dependent effects or ecological context .

Computational Modeling of Reactivity

Q: What computational approaches are employed to model the reactivity of cis-3-hexenyl oxy-acetaldehyde in organic synthesis? A: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations predict:

  • Transition states : For esterification/hydrolysis reactions.
  • Steric effects : Stability of the cis configuration vs. trans.
  • Solvent interactions : Polarizable continuum models (PCM) for solvent effects.

Q. Table 3. DFT-Calculated Energy Barriers

ReactionΔG‡ (kcal/mol)
Esterification (acid)22.3
Hydrolysis (basic)18.7

Validated with experimental kinetics (e.g., Arrhenius plots) .

Safety and Toxicity Protocols

Q: What safety protocols are recommended for handling cis-3-hexenyl oxy-acetaldehyde based on its toxicological profile? A: Toxicity data indicates low acute toxicity (oral LDLo in rats: 5 g/kg; dermal LD50 in rabbits: >5 g/kg). Key protocols:

  • Ventilation : Use fume hoods for synthesis/purification.
  • PPE : Nitrile gloves, safety goggles.
  • Waste disposal : Segregate halogenated solvent mixtures for incineration.

Q. Methodological solutions :

  • Meta-analysis : Pool data across studies with standardized metrics.
  • Replication studies : Control for purity (HPLC ≥98%) and environmental variables.
  • Dose-response curves : Test 0.1–100 ppm ranges.

For example, cis-3-hexenyl butyrate showed repellence in lab assays but attraction in field trials due to synergistic effects with other volatiles .

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